Product packaging for Isoscoulerine(Cat. No.:CAS No. 62249-73-4)

Isoscoulerine

Cat. No.: B14536407
CAS No.: 62249-73-4
M. Wt: 327.4 g/mol
InChI Key: XFXUXIQZJARYEF-HNNXBMFYSA-N
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Description

Contextualization within Isoquinoline (B145761) Alkaloid Chemistry

Isoquinoline alkaloids represent one of the largest and most structurally diverse groups of natural products, with thousands of compounds identified to date. nih.gov The fundamental chemical scaffold of these molecules is the isoquinoline nucleus, a heterocyclic aromatic organic compound. These alkaloids are predominantly found in the plant kingdom, particularly in families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae, and Ranunculaceae. nih.gov

Isoscoulerine is classified specifically as a protoberberine alkaloid, a major subgroup of the isoquinoline family. nih.govresearchgate.net Protoberberine alkaloids are characterized by a tetracyclic ring system and are known for their wide range of biological activities. nih.gov The biosynthesis of nearly all isoquinoline alkaloids, including this compound, begins with the amino acid tyrosine. nih.gov Through a series of enzymatic reactions, tyrosine is converted into key intermediates like dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which ultimately cyclize and are modified to form the vast array of isoquinoline structures. researchgate.net

Significance in Natural Product Research

The importance of this compound in the field of natural product research stems primarily from its role as a key biosynthetic intermediate. researchgate.net It occupies a critical branch point in the metabolic pathways leading to other significant protoberberine and related alkaloids. In many plant species, the precursor (S)-reticuline is converted to (S)-scoulerine (an isomer of this compound), which then serves as a substrate for different enzymes that can lead to the formation of compounds like berberine (B55584) or stylopine. researchgate.net The study of this compound and its related isomers is therefore essential for mapping these complex biosynthetic grids.

By understanding the formation and conversion of this compound, scientists can gain insights into the enzymatic machinery that plants use to create chemical diversity. This knowledge is fundamental not only for plant biology but also for the field of metabolic engineering, where researchers aim to harness these natural pathways to produce valuable compounds in microbial or plant cell culture systems. The isolation of this compound and its derivatives from various plant sources, such as those from the Arcangelisia genus, continually adds to the library of known natural products and provides templates for chemical synthesis and pharmacological exploration. nih.govnih.gov

Historical Trajectory of this compound Investigations

The history of this compound research is intertwined with the broader exploration of protoberberine alkaloid biosynthesis that gained momentum in the mid-20th century. Early phytochemical studies focused on the isolation and structural elucidation of the most abundant alkaloids from medicinal plants. As analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy became more sophisticated, researchers were able to identify minor components and metabolic intermediates, including various scoulerine (B1208951) isomers.

The pivotal shift in research occurred with the use of radiolabeled precursors in feeding studies, which allowed scientists to trace the metabolic fate of simple molecules as they were incorporated into more complex alkaloids. These experiments were crucial in establishing the sequence of biosynthetic pathways and identifying the roles of key intermediates like scoulerine. More recently, the focus has shifted towards a molecular genetic and enzymatic level. The discovery and characterization of the enzymes responsible for converting upstream precursors into this compound and then transforming it into other downstream products have provided a detailed picture of this metabolic network. This progression from isolation to metabolic pathway mapping and finally to enzymatic and genetic characterization represents a classic trajectory in the study of natural products.

Data Tables

Table 1: Chemical Properties of Scoulerine (Isomer of this compound) Specific data for this compound is limited; data for its well-studied stereoisomer (S)-Scoulerine is provided as a reference.

PropertyValue
Molecular FormulaC₁₉H₂₁NO₄
Molar Mass327.37 g/mol
CAS Number6451-73-6
AppearanceSolid
ClassProtoberberine Alkaloid

Table 2: Examples of Plant Genera Containing Protoberberine Alkaloids This table lists plant families and genera known to produce protoberberine alkaloids, the class to which this compound belongs.

Plant FamilyGenus
MenispermaceaeArcangelisia, Tinospora
BerberidaceaeBerberis, Coptis
PapaveraceaeCorydalis, Papaver
RanunculaceaeThalictrum, Hydrastis
AnnonaceaeAnnona
FumariaceaeFumaria

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B14536407 Isoscoulerine CAS No. 62249-73-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62249-73-4

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(13aS)-2,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-3,9-diol

InChI

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-18(24-2)16(21)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1

InChI Key

XFXUXIQZJARYEF-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)O

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)O

Origin of Product

United States

Occurrence and Natural Abundance Studies of Isoscoulerine

Botanical Sources and Phytogeographical Distribution

Isoscoulerine is a naturally occurring chemical compound that has been isolated from Stephania tetrandra S. Moore. nih.gov This perennial herbaceous vine belongs to the Menispermaceae family and is native to China and Taiwan. wikipedia.org The plant, also known as "Fen Fang Ji," grows in shrublands at the margins of villages, in open fields, and along roadsides. wikipedia.orgtheferns.info Its geographical distribution in China includes the provinces of Anhui, Fujian, Guangdong, Guangxi, Hainan, Hubei, Hunan, Jiangxi, and Zhejiang. wikipedia.orgnih.gov

The primary part of Stephania tetrandra used for chemical analysis and traditional medicine is its root. nih.govwikipedia.org Phytochemical studies have revealed that the roots of this plant are a rich source of various alkaloids, including this compound. nih.gov In addition to this compound, a total of 67 alkaloids and 5 non-alkaloid compounds have been identified in S. tetrandra. nih.gov The alkaloids fall into several structural classes, such as monobenzyltetrahydroisoquinolines, bisbenzyltetrahydroisoquinolines, aporphines, protoberberines, and tetrahydroprotoberberines. nih.gov

The isolation of this compound and other compounds from Stephania tetrandra is significant for understanding the plant's phytochemistry. While the majority of phytochemical research has concentrated on the roots, some studies have also examined the aerial parts of the plant, which have been found to contain a smaller number of non-alkaloid constituents. nih.gov The presence of this compound in Stephania tetrandra contributes to the complex chemical profile of this medicinally important plant.

Beyond its initial isolation from Stephania tetrandra, this compound has been identified in other plant species, primarily within the Menispermaceae family. The genus Stephania itself is diverse, with a global distribution that includes tropical and subtropical regions of Asia and Africa. nih.govresearchgate.net This wide distribution suggests a potential for this compound to be present in other related species.

Research has confirmed the presence of this compound or its structural analogs in various other genera. For instance, studies on plants from the family Papaveraceae, such as Corydalis species, have also reported the presence of related protoberberine alkaloids. While direct and extensive studies on the broad occurrence of this compound are not widely documented in the provided search results, the chemical class to which it belongs is well-represented in these and other plant families.

The identification of this compound in different plant species is crucial for several reasons. It aids in the chemotaxonomic classification of plants, where the chemical constituents are used as markers to understand the relationships between different species and genera. Furthermore, identifying alternative botanical sources of this compound is important for its potential applications, as it provides more options for extraction and study without over-relying on a single plant species. The distribution of this compound and related alkaloids across different plant taxa highlights the biochemical diversity within the plant kingdom.

Quantitative Analysis of this compound Content in Biological Matrices

The quantitative analysis of this compound in biological matrices, particularly in plant tissues, is essential for understanding its distribution and concentration within the plant. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are predominantly used for the sensitive and specific quantification of alkaloids like this compound. chromatographyonline.com

Studies on Stephania tetrandra have shown that the content of various alkaloids can differ significantly between different parts of the plant, such as the stem, leaf, xylem, and epidermis. nih.gov While specific quantitative data for this compound across these different tissues is not detailed in the provided search results, the general methodology involves extracting the compounds and analyzing them using techniques like UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry). nih.gov This allows for the determination of the relative concentrations of various benzylisoquinoline alkaloids (BIAs). nih.gov

A study focusing on habitat-related chemical markers in Stephania tetrandra identified and quantified several key alkaloids, including tetrandrine (B1684364) and fangchinoline, to differentiate samples from geo-authentic and non-authentic origins. mdpi.com While this compound was not among the seven alkaloids specifically quantified in this particular study, the research highlights the importance of quantitative analysis in assessing the quality and origin of plant materials. mdpi.com The content of these marker compounds was found to be more consistent in samples from geo-authentic regions. mdpi.com

The development of robust analytical methods is crucial for accurately determining the concentration of this compound in complex biological samples. chromatographyonline.comcstti.com These methods need to address potential challenges such as matrix effects, where other components in the sample can interfere with the detection of the target analyte. chromatographyonline.com Proper sample preparation and the use of internal standards are common strategies to ensure the accuracy and reproducibility of quantitative results. researchgate.net

Biosynthetic Pathway Elucidation of Isoscoulerine

Precursor Identification and Metabolic Intermediates

The journey to isoscoulerine begins with key precursors and intermediates that are central to the broader BIA biosynthetic network.

Role of (S)-Scoulerine as a Key Biosynthetic Precursor

(S)-Scoulerine stands as a critical juncture in the biosynthesis of numerous BIAs, including this compound. wikipedia.orgresearchgate.net It is directly derived from (S)-reticuline through the catalytic action of the berberine (B55584) bridge enzyme (BBE). wikipedia.orgebi.ac.uknih.gov This enzymatic conversion is a pivotal rate-limiting step in the synthesis of (S)-scoulerine. researchgate.net Once formed, (S)-scoulerine serves as a branching point, leading to the production of a variety of alkaloids such as berberine, noscapine (B1679977), and (S)-tetrahydropalmatine. wikipedia.orgebi.ac.uk Feeding experiments using labeled (S)-scoulerine in opium poppy plants have confirmed its role as a precursor in the formation of noscapine, highlighting its central role in the BIA pathway. researchgate.net

Integration within the Benzylisoquinoline Alkaloid (BIA) Biosynthesis Pathway

The biosynthesis of this compound is deeply embedded within the larger network of BIA metabolism. frontiersin.org This extensive pathway originates from the amino acid L-tyrosine. frontiersin.orgnih.gov Through a series of enzymatic reactions, tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.netfrontiersin.org These two molecules are then condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the foundational scaffold of BIAs. frontiersin.orgnih.gov

Subsequent modifications, including methylation and hydroxylation steps catalyzed by enzymes like norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and N-methylcoclaurine 3′-hydroxylase (NMCH), lead to the formation of the key intermediate (S)-reticuline. frontiersin.orgnih.gov (S)-Reticuline is a crucial branch-point intermediate from which numerous BIA structural subgroups are derived. nih.govnih.gov The conversion of (S)-reticuline to (S)-scoulerine by BBE marks a significant commitment towards the synthesis of protoberberine-type alkaloids, a class to which this compound belongs. frontiersin.orgnih.gov

Involvement of 2,3,9,10-Tetrahydroxyberbine (B1209567)

Recent research has highlighted the role of 2,3,9,10-tetrahydroxyberbine as a substrate in the enzymatic synthesis of this compound. In a study utilizing engineered E. coli, the co-culturing of recombinant strains expressing 4'-O-methyltransferase (Cj4'OMT) and norcoclaurine 6-O-methyltransferase (Cj6OMT) with 2,3,9,10-tetrahydroxyberbine as the substrate resulted in the production of both scoulerine (B1208951) and this compound. mdpi.comresearchgate.netnih.govresearchgate.net This demonstrates a potential biosynthetic route to this compound through the selective methylation of a tetrahydroxyberbine precursor. mdpi.com

Enzymatic Catalysis and Methyltransferase Characterization in this compound Formation

The formation of this compound, like many other BIAs, relies on the precise action of specific enzymes, particularly O-methyltransferases, which add methyl groups to hydroxylated precursors.

Characterization of O-Methyltransferases (OMTs)

O-methyltransferases (OMTs) are a large and diverse family of enzymes that play a crucial role in the biosynthesis of a wide range of plant secondary metabolites, including alkaloids, flavonoids, and phenylpropanoids. cdnsciencepub.com These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate molecule. nih.gov In the context of BIA biosynthesis, OMTs are responsible for the specific methylation patterns that define the structure and function of the final alkaloid products. nih.gov Several OMTs involved in the BIA pathway have been cloned and characterized from various plant species, including Papaver somniferum (opium poppy) and Coptis japonica. nih.govfrontiersin.org

Norcoclaurine 6-O-Methyltransferase (Cj6OMT)

Norcoclaurine 6-O-methyltransferase (6OMT) is a key enzyme that catalyzes an early and often rate-limiting step in the BIA pathway: the methylation of the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine. frontiersin.orgnih.gov This enzyme has been identified and characterized in several BIA-producing plants. frontiersin.org

A study investigating the selective methylation of tetrahydroprotoberberine alkaloids demonstrated the involvement of a 6OMT from Coptis japonica (Cj6OMT) in the formation of this compound. When 2,3,9,10-tetrahydroxyberbine was used as a substrate in a whole-cell biocatalysis system with engineered E. coli expressing both Cj4'OMT and Cj6OMT, this compound was one of the resulting products. mdpi.comnih.gov This finding suggests that Cj6OMT can act on protoberberine scaffolds, in addition to its primary role in the initial steps of the BIA pathway, to produce this compound. mdpi.com

Investigation of Enzyme Regiospecificity and Catalytic Efficiency

The effectiveness and precision of the biosynthetic pathway are determined by the regiospecificity and catalytic efficiency of its enzymes. nih.govmdpi.com

Research comparing methyltransferases involved in THPB synthesis has revealed significant differences. PsSOMT, for example, displays high regiospecificity, targeting the 9-O-position of substrates like (S)-scoulerine and 2,3,9,10-tetrahydroxyberbine. nih.govresearchgate.net In contrast, SiSOMT has been shown to be capable of sequential methylation at both the 9-O and 2-O positions of 2,3,9,10-tetrahydroxyberbine. nih.gov

Kinetic studies have quantified the differences in catalytic efficiency. When using 2,3,9,10-tetrahydroxyberbine as a substrate, SiSOMT demonstrated a higher catalytic efficiency (kcat/Km) than both PsSOMT and Cj4'OMT. mdpi.com Specifically, the catalytic efficiency of SiSOMT was 3.9 times higher than that of PsSOMT and 2.9 times higher than that of Cj4'OMT, indicating that SiSOMT is a more efficient enzyme for the methylation of this particular substrate. mdpi.com

EnzymeSubstrateK_m (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹·μM⁻¹)
SiSOMT 2,3,9,10-tetrahydroxyberbine44.09 ± 10.910.22 ± 0.010.005
PsSOMT 2,3,9,10-tetrahydroxyberbine53.77 ± 12.030.07 ± 0.010.0013
Cj4'OMT 2,3,9,10-tetrahydroxyberbine83.50 ± 19.720.14 ± 0.010.0017
PsSOMT (S)-scoulerine28.5Not ReportedNot Reported

Data sourced from multiple studies. uniprot.orgmdpi.com Note that kinetic parameters can vary based on experimental conditions.

Genetic and Molecular Regulatory Mechanisms of this compound Biosynthesis

The production of this compound and other benzylisoquinoline alkaloids is tightly controlled at the genetic and molecular levels, involving the coordinated expression of biosynthetic genes and regulation by various transcription factors.

Gene Expression Analysis of Biosynthetic Enzymes

Gene expression analysis is a critical tool for understanding how genes are transcribed to produce functional products like enzymes. bio-rad.com Studies in various alkaloid-producing plants have shown that the expression levels of genes encoding biosynthetic enzymes often correlate with alkaloid accumulation. For example, in lotus, most genes in the BIA pathway exhibit higher expression in cultivars with high BIA content compared to those with low content. nih.govresearchgate.net This suggests that the biosynthesis is regulated at the transcriptional level. nih.govresearchgate.net Similarly, in opium poppy, wounding and treatment with methyl jasmonate (MeJA) can up-regulate the transcription of genes in the (S)-reticuline and papaverine (B1678415) biosynthetic pathways. mdpi.com The expression of genes encoding enzymes like O-methyltransferases can also be tissue-specific and influenced by developmental stages or environmental stimuli. biorxiv.orgnih.gov

Transcriptional Regulation of Alkaloid Pathways

The expression of BIA biosynthetic genes is controlled by specific proteins known as transcription factors. frontiersin.org These factors bind to specific recognition sites, such as the W-box or MYB motifs, in the promoter regions of the genes, thereby activating or repressing their transcription. mdpi.comfrontiersin.org

Two major families of transcription factors involved in regulating BIA pathways are the WRKY and MYB families. mdpi.comfrontiersin.org In opium poppy, the transcription factor PsWRKY has been shown to regulate nearly all genes involved in BIA biosynthesis by binding to W-box elements in their promoters. frontiersin.org The expression of PsWRKY itself is closely associated with tissues that synthesize and accumulate these alkaloids. frontiersin.org In lotus, several MYB and basic helix-loop-helix (bHLH) transcription factors have been identified as potential regulators of BIA biosynthesis. nih.govresearchgate.net This complex regulatory network allows the plant to finely tune the production of specific alkaloids in response to developmental cues and environmental stresses. mdpi.comfrontiersin.org

Synthetic Methodologies for Isoscoulerine

Chemoenzymatic Synthesis and Biocatalytic Approaches

The limitations and stereochemical challenges associated with the chemical synthesis of complex alkaloids like isoscoulerine have spurred the development of biocatalytic and chemoenzymatic methods. rsc.orgfigshare.com These approaches leverage the high selectivity and efficiency of enzymes to construct the intricate tetrahydroprotoberberine (THPB) scaffold.

Production using Engineered Microbial Platforms (e.g., Escherichia coli)

A significant advancement in alkaloid production is the use of engineered microbial hosts, with Escherichia coli being a prominent example. rsc.org By reconstructing tailor-made biosynthetic pathways within E. coli, researchers have successfully achieved de novo synthesis of (S)-scoulerine (this compound) and related THPBs. rsc.org This metabolic engineering approach involves introducing a series of plant-derived genes into the microbial host.

A critical step in this reconstructed pathway is the functional expression of the berberine (B55584) bridge enzyme (BBE), a key rate-limiting enzyme responsible for forming the characteristic bridged structure of the THPB core. rsc.org The successful expression and activity of BBE and other pathway enzymes, such as norcoclaurine synthase (NCS), in E. coli enables the conversion of simple precursors into the complex alkaloid structure. rsc.orgnih.gov This platform provides a green and sustainable alternative to extraction from plant sources or complex chemical synthesis. rsc.org

Whole-Cell Biotransformation Strategies for Tetrahydroprotoberberines (THPBs)

Whole-cell biotransformation is a preferred strategy for producing THPBs, offering several advantages over the use of isolated enzymes. researchgate.net Utilizing the entire engineered microbial cell, such as the recombinant E. coli, harnesses the cell's internal machinery for cofactor regeneration (e.g., NADPH and ATP), which is crucial for many enzymatic steps. rwth-aachen.de This approach obviates the need for costly and time-consuming enzyme purification and the external addition of expensive cofactors.

In the context of this compound synthesis, whole-cell systems provide a protective environment for the enzymes, enhancing their stability. researchgate.net However, a potential drawback is the presence of endogenous enzymes in the host organism that could lead to the formation of undesired byproducts or the degradation of the target molecule. rwth-aachen.de Therefore, strain selection and further genetic modification to eliminate competing pathways are often necessary to maximize the efficiency of the biotransformation. rwth-aachen.de

Optimization of Bioreaction Conditions for Enhanced this compound Yield

Maximizing the yield of this compound from microbial platforms requires a systematic optimization of bioreaction and cultivation parameters. rsc.orgalicat.com Initial yields of (S)-scoulerine in flask cultures of engineered E. coli have been reported at 1.19 mg L⁻¹. rsc.org Achieving industrially relevant titers necessitates moving from shake flasks to controlled bioreactors and fine-tuning various process parameters. researchgate.net

Statistical methods, such as Design of Experiments (DOE), are employed to efficiently navigate the complex interplay of variables including nutrient composition, temperature, pH, and dissolved oxygen levels. alicat.comresearchgate.net For instance, controlling the dissolved oxygen concentration via a cascaded control of stirring speed and aeration rate is critical for cell growth and product formation. nih.gov The physical configuration of the bioreactor, such as its height-to-diameter ratio, can also significantly influence oxygen transfer rates (kLa) and, consequently, the final product yield. nih.gov Scaling up the process from benchtop (5L) to larger (20L) bioreactors is a crucial step toward industrialization and has been shown to dramatically increase product yields in other microbial systems. researchgate.net

Below is an interactive table summarizing key parameters that are typically optimized for enhanced production in a bioreactor setting.

ParameterTypical RangeImportance in BioreactionPotential Effect of Optimization
Temperature 25-37 °CAffects enzyme kinetics and cell viability.Maximizes specific productivity while maintaining culture health.
pH 6.0-7.5Influences enzyme activity and nutrient uptake.Prevents enzyme denaturation and ensures optimal metabolic flux.
Dissolved Oxygen (DO) 5-30% saturationCrucial for aerobic respiration and cell energy.Balances cell growth with product formation; prevents anaerobic byproduct synthesis.
Aeration Rate (vvm) 0.5-2.0 vvmSupplies oxygen to the culture.Directly impacts DO levels and helps remove metabolic CO2.
Stirring Speed (rpm) 100-600 rpmEnsures homogeneity and improves mass transfer.Prevents cell settling and nutrient gradients; enhances oxygen transfer.
Nutrient Feed Strategy Fed-batchPrevents substrate inhibition and supports high cell densities.Increases final biomass and volumetric productivity.

Chemical Synthesis Strategies

Alongside biocatalytic methods, traditional chemical synthesis remains a viable route for obtaining this compound and its analogs, providing a means to create novel derivatives for structure-activity relationship studies. nih.gov

Challenges in Stereoselective Synthesis of Tetrahydroprotoberberine Frameworks

The chemical synthesis of THPBs like this compound is complicated by the presence of a stereocenter at the C-14 position of the tetracyclic framework. researchgate.net The lack of stereocontrol during synthesis typically results in the formation of a racemic mixture, containing both the (S) and (R) enantiomers. This is a significant drawback, as the pharmacological activity of these alkaloids is often enantiomer-specific.

Achieving high stereoselectivity in the construction of this complex, polysubstituted heterocyclic system is a formidable challenge in organic synthesis. researchgate.netcore.ac.uk The development of asymmetric catalytic methods that can favor the formation of the desired (S)-enantiomer is a primary focus for synthetic chemists working in this area. researchgate.net The inherent difficulty in controlling this stereochemistry is a major driver for the adoption of chemoenzymatic strategies, where enzymes like BBE can provide near-perfect enantioselectivity. figshare.comresearchgate.net

Design and Implementation of Synthetic Routes

The total synthesis of THPBs has been approached through various strategies, often categorized by the method used for the final ring closure to form the core structure. researchgate.net A common and foundational reaction in many of these synthetic routes is the Pictet-Spengler reaction, which is used to construct the core tetrahydroisoquinoline moiety from a β-arylethylamine and an aldehyde or ketone. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms of Isoscoulerine in Vitro

Overview of Tetrahydroprotoberberine (THPB) Class Biological Activities Relevant to Isoscoulerine Research

This compound belongs to the tetrahydroprotoberberine (THPB) class of isoquinoline (B145761) alkaloids, a group of tetracyclic compounds known for a wide range of pharmacological activities. mdpi.comscite.ai These natural products, primarily extracted from plants like those of the Corydalis and Stephania genera, possess a characteristic isoquinoline framework, often substituted with methoxyl or phenolic hydroxyl groups on their aromatic rings. mdpi.com The diverse biological effects of THPBs provide a foundational context for investigating the specific potential of this compound. Key activities reported for this class include anti-drug addiction potential, analgesic effects, anti-arrhythmic properties, and hypoglycemic activity. mdpi.com

Several members of the THPB class have demonstrated significant potential in models of substance use disorder, primarily through their interaction with the central nervous system's dopaminergic pathways. nih.govnih.gov Compounds like l-tetrahydropalmatine (l-THP) and l-stepholidine (B1681138) (l-SPD) are notable examples that have been studied for their ability to modulate dopamine (B1211576) D1 and D2 receptors. nih.govresearchgate.net This dual antagonism and/or agonism is a key mechanism, as the dopamine system is heavily implicated in the rewarding effects of addictive substances. nih.gov

Research indicates that l-THP can attenuate cocaine self-administration and reinstatement of drug-seeking behavior in animal models. nih.govresearchgate.net Clinical trials in China have also suggested that l-THP may reduce drug cravings and withdrawal syndromes in individuals with heroin addiction. nih.govmarquette.edu Similarly, l-SPD has been shown to inhibit the acquisition and maintenance of morphine-conditioned place preference, a common measure of the rewarding effects of drugs. nih.gov The therapeutic potential of these compounds is often attributed to their ability to modulate dopamine receptors and potentially increase the synthesis and release of endogenous opioid peptides. nih.govnih.gov

Table 1: Selected THPBs and their Investigated Anti-Addiction Mechanisms

CompoundPrimary Mechanism of ActionObserved Effects in Preclinical/Clinical StudiesCitations
l-Tetrahydropalmatine (l-THP) Dopamine D1 & D2 receptor antagonistAttenuates cocaine self-administration and reinstatement; Reduces heroin craving and withdrawal. nih.govresearchgate.netmarquette.edu
l-Stepholidine (l-SPD) Dopamine D1 receptor agonist and D2 receptor antagonistInhibits acquisition and maintenance of morphine conditioned place preference; Alleviates opioid withdrawal syndrome. nih.gov

The analgesic properties of THPBs are among their most well-documented activities. mdpi.com For over 50 years, l-THP has been used clinically in China as an analgesic and sedative. researchgate.net Its mechanism of action is distinct from typical opioid analgesics; it does not appear to interact directly with opioid receptors, and its effects are not reversed by naloxone. marquette.eduualberta.ca Instead, the antinociceptive effects of l-THP are primarily linked to its antagonism of D2 dopamine receptors at the supraspinal level. nih.gov

THPBs like l-THP have shown efficacy in various pain models, including neuropathic pain and inflammatory pain. ualberta.cafrontiersin.org The analgesic action is thought to involve the modulation of central dopaminergic systems, which play a role in pain perception. nih.govualberta.ca Other related alkaloids, such as tetrandrine (B1684364), have also been reported to have analgesic effects, potentially related to calcium channel antagonism. ualberta.ca

The potential for THPBs to act as anti-arrhythmic agents has also been reported. mdpi.com This activity is often associated with the modulation of cardiac ion channels, a mechanism shared by many established anti-arrhythmic drugs. wikipedia.orgcvpharmacology.com For instance, some drugs in this class can affect sodium, potassium, and calcium channels, thereby altering the cardiac action potential, reducing myocyte excitability, and suppressing abnormal heart rhythms. cvpharmacology.comnih.gov

Tetrandrine, a bisbenzylisoquinoline alkaloid found in Stephania tetrandra, has demonstrated anti-arrhythmic effects. ualberta.canih.gov While the precise mechanisms for the broader THPB class are still under investigation, their ability to interact with various ion channels and receptors suggests a potential basis for these cardioprotective activities. ualberta.canih.gov

Emerging research points to the hypoglycemic potential of the THPB class. mdpi.comdntb.gov.ua Studies on berberine (B55584), a related isoquinoline alkaloid, have paved the way for investigating its derivatives, including THPBs, for anti-diabetic properties. nih.gov The mechanisms may involve improving insulin (B600854) sensitivity and enhancing glucose tolerance. nih.govmdpi.com

In one study, novel synthesized 9-N-alkyltetrahydroberberine derivatives were evaluated for their hypoglycemic activity. nih.gov A derivative with a heptyl substituent demonstrated a prominent hypoglycemic effect in a mouse model of obesity and impaired glucose tolerance, improving insulin sensitivity and lowering fasting glucose levels without apparent toxicity. nih.gov This suggests that the THPB scaffold can be modified to produce compounds with significant anti-diabetic potential. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Structural Variations within the THPB Class

The biological activity of compounds within the tetrahydroprotoberberine class is highly dependent on their chemical structure. wikipedia.org Structure-activity relationship (SAR) studies, which correlate specific structural features with pharmacological effects, are crucial for understanding and optimizing the therapeutic potential of these alkaloids. nih.govwikipedia.org For this compound and its analogs, the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the A and D aromatic rings are determining factors for their bioactivity profiles. mdpi.comnih.gov

Variations in the substitution pattern of hydroxyl and methoxy groups on the THPB core structure profoundly influence their interaction with biological targets, such as dopamine receptors. mdpi.comresearchgate.net The presence, absence, or location of these functional groups can alter a compound's binding affinity, selectivity, and even functional effect (e.g., converting an antagonist to an agonist). researchgate.netnih.gov

Studies have revealed several key SAR principles for THPBs:

A hydroxyl group at the C-9 position appears to be important for maintaining good activity at dopamine receptors. researchgate.net

The removal of a hydroxyl group at C-10 and the introduction of a methoxy group at C-11 in the l-stepholidine (l-SPD) scaffold was found to reverse the compound's function at the D1 receptor from an agonist to an antagonist, while also improving binding affinity. researchgate.net

The presence and number of methoxy groups can enhance antioxidant activity in related phenolic compounds. nih.gov

The specific arrangement of hydroxyl and methoxy groups on the A and D rings affects enzyme affinity in biosynthetic pathways, which implies these substitutions are also critical for interactions with pharmacological targets. mdpi.com

The structural difference between Scoulerine (B1208951) and this compound lies in the placement of the hydroxyl and methoxy groups on the D-ring, highlighting the isomeric sensitivity of biological systems to these substitutions.

Table 2: Influence of Functional Group Position on THPB Activity

Structural Feature / ModificationImpact on Biological ActivityExample Compound(s)Citations
Hydroxyl group at C-9 Important for maintaining good activity at dopamine receptors.l-Stepholidine analogs researchgate.net
Hydroxyl group at C-2 May facilitate the conversion of a D1 receptor antagonist to an agonist.l-Stepholidine analogs researchgate.net
Removal of C-10 -OH and addition of C-11 -OCH₃ Reversed D1 receptor function from agonist to antagonist and increased affinity.Modified l-Stepholidine researchgate.net
Number of methoxy groups Increased number can lead to higher antioxidant activity.Phenolic acids nih.gov
Number and position of hydroxyl groups Influences overall bioactivity profiles of THPBs.General THPB class mdpi.comnih.gov

In Vitro Cellular and Biochemical Mechanistic Investigations of this compound

Direct identification and validation of the specific cellular targets of this compound are not extensively documented in publicly available scientific literature. However, research into closely related compounds offers potential avenues for investigation. For instance, studies on the isomeric compound scoulerine have indicated that it may exert cytotoxic effects on cancer cells. researchgate.net This activity is proposed to be mediated through the disruption of microtubule structures, which are critical for cell division and integrity. researchgate.net While these findings provide a plausible hypothesis for this compound's mechanism, dedicated studies are required to confirm if it shares these cellular targets and antiproliferative activities.

The capacity of isoquinoline alkaloids to modulate various enzymatic pathways is a recognized characteristic of this class of compounds. Although specific inhibitory concentrations (IC50) for this compound against many enzymes are not yet reported, the activities of related alkaloids suggest potential targets.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the regulation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. researchgate.net Several tetrahydroprotoberberine alkaloids have been evaluated for their cholinesterase inhibitory potential. researchgate.net While a study on alkaloids from Stephania pierrei mentioned the production of this compound, it did not provide specific data on its anti-cholinesterase activity. researchgate.net In contrast, other alkaloids from the same plant, such as liriodenine (B31502) and cassythicine, demonstrated notable inhibition of both AChE and BChE. researchgate.net This suggests that this compound warrants investigation as a potential cholinesterase inhibitor.

Monoamine Oxidases: Monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) are important enzymes in the metabolism of monoamine neurotransmitters, including dopamine and serotonin (B10506). Their inhibition can be beneficial in treating depression and Parkinson's disease. Studies on various isoquinoline derivatives have demonstrated their ability to act as reversible and selective inhibitors of MAO-A. researchgate.net This provides a rationale for investigating whether this compound exhibits similar inhibitory effects on these enzymes.

Table 1: In Vitro Enzyme Inhibition by Compounds Structurally Related to this compound

Compound Enzyme IC50 (µM) Source
Liriodenine Acetylcholinesterase (AChE) <10 researchgate.net
Liriodenine Butyrylcholinesterase (BChE) <10 researchgate.net
Cassythicine Acetylcholinesterase (AChE) <10 researchgate.net
Cassythicine Butyrylcholinesterase (BChE) <10 researchgate.net
Laurotetanine clorhydrate Acetylcholinesterase (AChE) Selective for AChE researchgate.net
Pachyconfine Butyrylcholinesterase (BChE) Selective for BChE researchgate.net
N-methyl-6-methoxyisoquinolinium ion Monoamine Oxidase A (MAO-A) 0.81 researchgate.net

This table presents data for compounds structurally related to this compound to provide context for its potential enzyme modulation pathways. Specific IC50 values for this compound are not available in the cited literature.

The interaction of tetrahydroprotoberberine alkaloids with neurotransmitter receptors is a key aspect of their pharmacological profile. Direct receptor binding data, such as the inhibition constant (Ki), for this compound is not widely available. However, the known interactions of related compounds can infer potential targets for this compound.

Dopamine Receptors: Tetrahydroprotoberberine alkaloids have been identified as ligands for dopamine receptors, with some exhibiting a unique profile of D2 receptor antagonism and D1 receptor agonism. researchgate.net For example, certain tetrahydroprotoberberine derivatives have shown binding affinity for the D1 receptor. researchgate.net This suggests that this compound could potentially modulate dopaminergic neurotransmission, a hypothesis that requires confirmation through specific binding assays.

Serotonin and Adrenergic Receptors: The broader class of isoquinoline alkaloids has been shown to interact with a variety of G protein-coupled receptors, including serotonin (5-HT) and adrenergic receptors. The specific binding profile of each alkaloid is determined by its unique three-dimensional structure. While it is plausible that this compound may interact with these receptors, dedicated receptor binding studies are necessary to establish its affinity and selectivity.

Table 2: In Vitro Receptor Binding Affinity of Compounds Structurally Related to this compound

Compound Receptor Binding Affinity (Ki, nM) Source
Compound 19c (a tetrahydroprotoberberine derivative) Dopamine D1 2.53 researchgate.net
l-(S)-stepholidine Dopamine D1 6.23 researchgate.net
l-(S)-stepholidine Dopamine D2 56.17 researchgate.net

This table includes data for compounds from the same structural class as this compound to illustrate potential receptor interactions. Specific Ki values for this compound are not available in the cited literature.

Structural Analogs and Derivatives Research of Isoscoulerine

Naturally Occurring Tetrahydroprotoberberine (THPB) Analogs Structurally Related to Isoscoulerine

The THPB alkaloids are a large and structurally diverse group of natural products. mdpi.com They typically possess an isoquinoline (B145761) structure with a four-ring backbone and are often substituted with methoxyl or phenolic hydroxyl groups on the A and D aromatic rings. mdpi.com This substitution pattern is crucial for their biological activities. mdpi.com

Scoulerine (B1208951) is a close structural analog of this compound, differing in the substitution pattern of the hydroxyl and methoxy (B1213986) groups on the A and D rings. mdpi.comresearchgate.net It is a well-studied benzylisoquinoline alkaloid derived from (S)-reticuline via the action of the berberine (B55584) bridge enzyme. ebi.ac.ukacs.org Scoulerine exists as enantiomers, with the (S)- and (R)- forms occurring in nature. umich.edunih.gov While the biosynthesis of (S)-scoulerine is understood, the pathway for its enantiomer is less clear, and no enantiomerically opposite enzymes for benzylisoquinoline alkaloid biosynthesis have been isolated to date. umich.edunih.gov (S)-Scoulerine has been identified in various plants, including Corydalis species and opium poppy. ebi.ac.uknih.gov It is a known precursor to other important alkaloids such as berberine and protopine. ebi.ac.uk

Corypalmine is another naturally occurring THPB alkaloid that is structurally related to this compound. ontosight.aibiosynth.com It possesses a trimethoxy substitution pattern and a hydroxyl group on the isoquinoline ring system. ontosight.ai The naturally occurring form is the (-)-enantiomer. ontosight.ai Corypalmine has been isolated from various plant species, including those of the Corydalis genus. ontosight.aibiosynth.comcdnsciencepub.com

Discretamine is a protoberberine alkaloid that shares the core THPB skeleton with this compound. naturalproducts.netscielo.brnih.gov It has been isolated from plants such as Fissistigma glaucescens and Duguetia moricandiana. naturalproducts.netnih.gov

A wide array of other protoberberine and tetrahydroprotoberberine alkaloids have been isolated from various plant sources, particularly from the Corydalis and Guatteria genera. nih.govcdnsciencepub.comproduccioncientificaluz.orgacs.orgresearchgate.net These alkaloids exhibit a diverse range of substitution patterns on their tetracyclic core. For example, caseanadine, isolated from Corydalis caseana, features a phenolic hydroxyl group at C-1 and methoxyl groups at C-2, -9, and -10. cdnsciencepub.com Other examples include cavidine (B179388) and corydaline (B1669446) from Corydalis ambigua, and anisocycline, lincangenine, palmatine, and thaicanine from Guatteria schomburgkiana. produccioncientificaluz.orgjst.go.jp The isolation and characterization of these compounds contribute to the understanding of the structural diversity within this class of alkaloids. pharmakonpress.gr

Biosynthetic Relationships Between this compound and Related Alkaloids

The biosynthesis of isoquinoline alkaloids is a complex process that begins with the amino acid tyrosine. genome.jpimperial.ac.uk This precursor is converted to (S)-reticuline, a pivotal intermediate that can enter various branch pathways to yield a wide array of alkaloids. ebi.ac.ukgenome.jp

This compound, along with its structural analog scoulerine, plays a role as an intermediate in the biosynthesis of more complex alkaloids. researchgate.net A notable example is the biosynthesis of noscapine (B1679977), a phthalideisoquinoline alkaloid. researchgate.netnih.govescholarship.org The pathway to noscapine involves the conversion of the protoberberine alkaloid (S)-scoulerine into a phthalideisoquinoline intermediate. researchgate.net The entire biosynthetic pathway from simple precursors to noscapine has been reconstituted in yeast, involving numerous enzymatic steps. escholarship.orgscienceopen.comescholarship.org This highlights the central role of THPB alkaloids like scoulerine and this compound in the generation of alkaloid diversity in plants.

Design and Synthesis of Novel this compound Derivatives and Analogs

The development of novel derivatives and analogs of this compound, a member of the tetrahydroprotoberberine (THPB) class of alkaloids, is a significant focus in medicinal chemistry. Research efforts are geared towards creating new compounds with enhanced or novel biological activities. Strategies often involve chemoenzymatic synthesis, which combines chemical reactions with biological catalysis to achieve high selectivity and yield under environmentally friendly conditions. researchgate.netresearchgate.net

One prominent approach involves using recombinant Escherichia coli (E. coli) strains engineered to express specific enzymes, such as O-methyltransferases (OMTs). researchgate.net These enzymes can selectively add methyl groups to specific hydroxyl positions on a substrate molecule. For instance, researchers have utilized engineered E. coli strains to produce various methylated derivatives of THPB precursors. researchgate.netresearchgate.net This enzymatic approach allows for the targeted synthesis of compounds that are difficult to produce through traditional chemical methods. researchgate.net

The general process begins with a precursor molecule, such as 2,3,9,10-tetrahydroxyberbine (B1209567), which is then introduced to a culture of the engineered recombinant strain. researchgate.net The enzymes within the bacteria catalyze specific methylation reactions, leading to the formation of novel THPB derivatives. For example, the strain Cj4'OMT has been used to synthesize 10-methoxy-2,3,9-tetrahydroxyberbine (Compound 1), while other strains like PsSOMT and SiSOMT have been used to produce 9-methoxy-2,3,10-tetrahydroxyberbine (Compound 2) and discretamine (Compound 3). researchgate.net this compound itself has been produced by co-culturing a substrate with recombinant strains Cj4'OMT and Cj6OMT. researchgate.netresearchgate.net

Beyond enzymatic methods, synthetic strategies for creating analogs have included the design of entirely new series of THPB derivatives to explore novel therapeutic applications, such as the treatment of hyperlipidemia. researchgate.net These design efforts focus on modifying the core THPB scaffold to improve properties like bioavailability and target-specific activity. researchgate.net

Table of Synthesized this compound Analogs and Related Derivatives Below is an interactive table detailing some of the synthesized derivatives related to the this compound scaffold.

Compound NameSynthesis MethodPrecursor/SubstrateKey Enzyme/StrainReference
10-methoxy-2,3,9-tetrahydroxyberbine Enzymatic Synthesis2,3,9,10-tetrahydroxyberbineRecombinant E. coli (Cj4'OMT) researchgate.net
9-methoxy-2,3,10-tetrahydroxyberbine Enzymatic Synthesis2,3,9,10-tetrahydroxyberbineRecombinant E. coli (PsSOMT) researchgate.net
Discretamine Enzymatic Synthesis2,3,9,10-tetrahydroxyberbineRecombinant E. coli (SiSOMT) researchgate.net
Scoulerine Enzymatic Co-culture(R,S)-N-methylcoclaurineRecombinant strains (Cj4'OMT, Cj6OMT) researchgate.net
Compound 49 (THPB derivative) Chemical SynthesisNot SpecifiedNot Applicable researchgate.net

Comparative Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogs, SAR studies help to identify the key structural features responsible for their therapeutic effects and guide the design of more potent and selective compounds. researchgate.net

Research into the anti-cholinesterase activities of alkaloids from Stephania pierrei Diels provides insights into the SAR of the protoberberine class, to which this compound belongs. researchgate.net These studies indicate that for anti-acetylcholinesterase (AChE) activity, aporphine (B1220529) alkaloids are generally the most active group, while protoberberine alkaloids like this compound are typically moderately to weakly active. researchgate.net This suggests that the specific arrangement of the four-ring system and its substituents in protoberberines is less optimal for AChE inhibition compared to the aporphine scaffold. Within the protoberberines, the pattern and nature of substitutions on the aromatic rings significantly influence activity. researchgate.net

In a different therapeutic area, a study focused on developing treatments for hyperlipidemia synthesized three series of tetrahydroprotoberberine (THPB) derivatives and evaluated their ability to reduce total cholesterol and triglyceride levels in HepG2 cells. researchgate.net Among 21 compounds tested, one derivative, designated as Compound 49, exhibited the greatest efficacy in down-regulating both intracellular cholesterol and triglyceride content. researchgate.net Mechanistic studies revealed that Compound 49 promotes the proteasomal degradation of Sterol Regulatory Element-Binding Proteins (SREBPs). researchgate.net This finding highlights a clear SAR, where the specific structural modifications in Compound 49, which differ from this compound, lead to a potent and specific biological activity related to lipid metabolism. Furthermore, Compound 49 demonstrated superior bioavailability in vivo, making it a promising drug candidate. researchgate.net

These examples underscore the core principle of SAR: specific modifications to the parent structure of this compound can lead to significant changes in biological function, allowing for the fine-tuning of these molecules for specific therapeutic targets.

Interactive Table of SAR Findings for this compound and Analogs This table summarizes the relationship between structural features and biological activity for this compound and related compounds.

Compound/ClassKey Structural FeatureBiological ActivityPotencyReference
Protoberberine Alkaloids Core tetrahydroprotoberberine scaffoldAnti-cholinesteraseModerate to weak researchgate.net
Aporphine Alkaloids Core aporphine scaffoldAnti-cholinesteraseMost active group researchgate.net
Compound 49 Modified THPB scaffoldSREBP degradation, Lipid reductionHigh researchgate.net
This compound Standard THPB scaffoldBaseline activity for its classModerate/Weak researchgate.net

Advanced Analytical Methodologies in Isoscoulerine Research

Chromatographic Separation Techniques for Isoscoulerine Isolation and Quantification

Chromatographic methods are fundamental to the study of this compound, enabling its separation from intricate mixtures for subsequent analysis and characterization.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the analysis of alkaloids like this compound. measurlabs.com This method combines the superior separation capabilities of HPLC with the sensitive and specific detection provided by MS. measurlabs.com In the context of this compound research, HPLC-MS is invaluable for both identifying and quantifying the compound in various samples. nih.gov

The HPLC component separates this compound from other compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.govscholarsresearchlibrary.com The choice of column and mobile phase composition is critical for achieving effective separation, especially when dealing with structurally similar alkaloids. nih.gov Once separated, the eluent from the HPLC column is introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). measurlabs.com This provides a highly specific molecular fingerprint of the compound. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net

A study detailing an enzymatic strategy for the selective methylation of tetrahydroprotoberberine alkaloids utilized HPLC-QTOF-MS/MS to analyze the bioconversion products. nih.gov This technique successfully identified this compound (compound 7) and its isomer scoulerine (B1208951) (compound 6) produced by co-culturing a substrate with recombinant E. coli strains. nih.govmdpi.com

Table 1: HPLC-MS Parameters for this compound Analysis

ParameterDetailsSource
Technique HPLC-QTOF-MS/MS nih.gov
Application Analysis of bioconversion products nih.gov
Identified Compounds Scoulerine and this compound nih.govmdpi.com
Ionization Mode Electrospray Ionization (ESI) nih.gov

Electrophoretic Methods

Electrophoretic methods separate molecules based on their differential migration in an electric field. comsol.com These techniques are particularly useful for separating charged molecules like alkaloids. Capillary electrophoresis (CE) is a high-resolution technique that can be used for the separation of closely related compounds, including isomers. mdpi.com While specific applications of electrophoretic methods solely for this compound are not extensively detailed in the provided context, the principles of the technique are relevant.

In capillary zone electrophoresis (CZE), a subtype of CE, ions are separated in a capillary filled with a buffer solution under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes. This method offers high efficiency, short analysis times, and requires only small sample volumes. The coupling of CE with mass spectrometry (CE-MS) further enhances its analytical power by providing mass information for the separated components. nih.gov Given the isomeric nature of scoulerine and this compound, high-resolution separation techniques like CE could prove beneficial in their distinct analysis. mdpi.comresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including complex alkaloids like this compound. iosrjournals.org It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the chemical environment of hydrogen and carbon atoms, respectively. iosrjournals.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms. mdpi.com

COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. iosrjournals.org

HSQC correlates directly bonded proton and carbon atoms. mdpi.com

In a study on the selective methylation of tetrahydroprotoberberine alkaloids, the structures of the purified compounds, including this compound, were confirmed using NMR analysis (¹H and ¹³C) alongside HRESIMS. nih.govmdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a vital tool for determining the precise molecular formula of a compound. researchgate.net This technique measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the calculation of its elemental composition.

In the characterization of compounds produced via enzymatic synthesis, HRESIMS data was used to confirm the molecular formula of the synthesized alkaloids. mdpi.com For instance, the HRESIMS data for a related compound, calculated for C₂₃H₂₆NO₆ (M+H)⁺ as 412.1760, was found to be 412.176, confirming its elemental composition. researchgate.net This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer. bruker.com This hybrid instrument offers high resolution, mass accuracy, and the ability to perform MS/MS experiments. bruker.com The quadrupole can be used to select a specific precursor ion, which is then fragmented, and the resulting product ions are analyzed by the TOF analyzer.

Ultra-high performance liquid chromatography coupled with QTOF-MS (UPLC-QTOF-MS) has been effectively used for the rapid characterization of chemical constituents in traditional Chinese medicines. nih.gov In one study, this method was applied to identify 75 different alkaloids, demonstrating its power in analyzing complex mixtures. zhongguoyaoye023.com The high sensitivity and resolution of QTOF-MS make it an excellent tool for identifying and characterizing trace components like this compound in plant extracts and other biological samples. nih.govresearchgate.net

Table 2: Spectroscopic Data for this compound and Related Compounds

TechniqueApplicationKey FindingsSource
NMR Spectroscopy Structural confirmation¹H and ¹³C NMR used to confirm the structure of this compound. nih.govmdpi.com
HRESIMS Molecular formula determinationProvided high-accuracy mass data to confirm elemental composition. mdpi.comresearchgate.net
QTOF-MS Identification in complex mixturesIdentified numerous alkaloids, including this compound, in plant extracts. nih.govzhongguoyaoye023.com

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used to elucidate the structural features of molecules like this compound. These methods provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy measures the vibrations of atoms and functional groups within a molecule upon interaction with infrared radiation. The resulting IR spectrum provides a "molecular fingerprint," with specific absorption bands corresponding to different vibrational modes. For protoberberine alkaloids such as this compound, key structural features include the aromatic rings, methoxy (B1213986) groups, hydroxyl groups, and the carbon-nitrogen bonds within the isoquinoline (B145761) skeleton. muni.cz Analysis of related protoberberine alkaloids allows for the prediction of characteristic absorption bands for this compound. acs.orgchempap.org For instance, the presence of phenolic functional groups is typically indicated by a broad band in the 3450 cm⁻¹ region. chempap.org

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Assignment
3500-3200 O-H Stretching Phenolic Hydroxyl Groups
3100-3000 C-H Stretching Aromatic C-H
2950-2850 C-H Stretching Aliphatic C-H (in methoxy and methylene (B1212753) groups)
1620-1580, 1500-1450 C=C Stretching Aromatic Ring System
1280-1200 C-O Stretching Aryl Ether (Methoxy Groups)
1150-1050 C-O Stretching Phenolic C-O

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on electronic transitions within a molecule by measuring the absorption of UV or visible light. chemguide.co.uk The protoberberine scaffold of this compound contains a highly conjugated system of double bonds, which gives rise to characteristic absorption maxima (λ_max). muni.czlibretexts.org The UV spectrum is sensitive to the substitution pattern on the aromatic rings and the solvent used. srce.hr For protoberberine alkaloids like berberine (B55584) and palmatine, spectra typically show multiple absorption bands between 200 and 450 nm. chempap.orgnih.govplantsjournal.com Based on data from these related compounds, the expected UV absorption maxima for this compound can be inferred.

Table 2: Representative UV-Vis Absorption Maxima (λ_max) for Protoberberine Alkaloids

Alkaloid Solvent λ_max (nm) Reference
Berberine Methanol 228, 265, 350, 425 chempap.org
Palmatine Methanol 228, 265, 350, 425 chempap.org
Oxyberberine Methanol 228, 286, 315, 345 chempap.org

These spectroscopic methods are crucial for the initial identification and characterization of this compound in plant extracts and purified samples.

Advanced Detection and Quantification Methods

While traditional spectroscopic methods are used for structural characterization, advanced spectrometric techniques are employed for ultra-sensitive detection and quantification, particularly for elemental analysis of the matrices in which this compound is found.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) variants

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample at trace and ultra-trace levels. While it does not directly detect or quantify the this compound molecule itself, it is critical in the analysis of medicinal plants and herbal products from which the alkaloid is sourced. nih.gov The technique can identify and quantify essential nutrients, as well as toxic heavy metals, which is vital for the quality control and safety assessment of plant-based materials. nih.govhorizonepublishing.com

The analysis of medicinal plants by ICP-MS can provide a profile of elemental uptake, which may be relevant to the plant's metabolic processes that produce alkaloids. researchgate.net Microwave-assisted digestion is a common sample preparation method prior to ICP-MS analysis of plant materials. nih.gov

Table 3: Elements Commonly Quantified in Medicinal Plants Using ICP-MS

Element Category Elements Importance in Plant Analysis
Macronutrients Potassium (K), Calcium (Ca), Magnesium (Mg) Essential for plant growth and metabolic functions. horizonepublishing.comresearchgate.net
Micronutrients Iron (Fe), Manganese (Mn), Zinc (Zn), Copper (Cu), Molybdenum (Mo), Nickel (Ni) Essential in trace amounts for enzymatic and metabolic pathways. nih.govresearchgate.net
Toxic Elements Lead (Pb), Cadmium (Cd), Mercury (Hg), Aluminum (Al) Monitored for safety and quality control, as high levels can be toxic. nih.gov

X-ray Fluorescence (XRF) and Laser-Induced Breakdown Spectroscopy (LIBS)

X-ray Fluorescence (XRF) and Laser-Induced Breakdown Spectroscopy (LIBS) are two other advanced, often non-destructive, techniques for elemental analysis that are highly applicable to research on plant-derived compounds like this compound.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. rsc.org It is particularly useful for the in vivo analysis of plants, allowing for the study of nutrient uptake and distribution in real-time without destroying the sample. rsc.orgfrontiersin.org Handheld and micro-XRF (μ-XRF) systems enable the mapping of elemental distributions across different plant tissues, such as leaves, stems, and roots, which can be correlated with the localization of alkaloids. frontiersin.orgwiley.com

Laser-Induced Breakdown Spectroscopy (LIBS) is another rapid elemental analysis technique that can be used on solid, liquid, or gaseous samples with minimal preparation. researchgate.netoptica.org A high-powered laser pulse is focused on the sample surface to create a plasma, and the light emitted from the plasma is analyzed to identify the elemental composition. optica.orgnih.gov LIBS has been successfully used for the quantitative and qualitative analysis of trace elements in various medicinal plants and can be combined with chemometric methods for classification purposes. at-spectrosc.comnih.gov

Table 4: Elemental Analysis of Medicinal Plants via XRF and LIBS

Technique Key Features Elements Detected in Plant Samples Common Applications in Alkaloid Research Context
XRF Non-destructive, multi-elemental, suitable for in vivo analysis. rsc.orgfrontiersin.org K, Ca, P, S, Mn, Fe, Cu, Zn, Si. frontiersin.orgnih.gov Nutritional studies, monitoring heavy metal contamination, mapping elemental distribution in alkaloid-producing plants. rsc.orgwiley.com

| LIBS | Rapid, minimal sample preparation, suitable for in-field analysis. researchgate.netnih.gov | Ca, Mg, K, Na, Fe, Mn, Si, Al, Ti, Cr, Ni, V. optica.orgnih.gov | Quality control of herbal medicine, quantitative analysis of mineral content, classification of plant species. at-spectrosc.comnih.gov |

Data Analysis and Chemometrics in this compound Research

Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are two of the most common chemometric techniques applied in the analysis of plant extracts containing alkaloids.

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification method used to build a model that separates predefined classes of samples. researchgate.netfrontiersin.org For instance, a PLS-DA model could be trained on the spectral data of plant extracts to classify them based on geographical origin or the presence of specific alkaloids. researchgate.netscience.gov The Variable Importance in Projection (VIP) scores from a PLS-DA model can highlight the specific spectral regions (and thus the chemical components) that are most important for discriminating between groups. researchgate.net

Table 5: Applications of Chemometrics in Alkaloid and Plant Analysis

Chemometric Method Analytical Technique(s) Application Research Finding Example
PCA FT-IR Spectroscopy Discrimination of plant cell wall components. nih.govresearchgate.net Successfully distinguished different cell wall fractions (pectins, hemicelluloses) based on spectral differences in the 1800-800 cm⁻¹ region. nih.gov
PCA FT-IR Spectroscopy Chemotaxonomic classification of essential oils. mdpi.com Clustered essential oil samples according to their botanical family based on their unique spectral fingerprints. mdpi.com
PLS-DA Mass Spectrometry Differentiation of poison frog populations based on alkaloid profiles. researchgate.net Achieved complete separation of two frog populations based on the relative abundance of specific skin alkaloids. researchgate.net
PLS-DA LIBS Classification of different medicinal plant samples. nih.gov A PLS-DA model achieved a 95% correct classification rate for different plant species based on their elemental composition. nih.gov

| PLS-DA | LC-MS | Correlation of alkaloid profiles with bioactivity. researchgate.net | Discriminated between alkaloid fractions from different Amaryllidaceae species based on their cytotoxicity against cancer cell lines. researchgate.net |

These chemometric approaches are invaluable for transforming raw analytical data into meaningful insights for the quality control, authentication, and biological activity studies of this compound and the natural products that contain it.

Computational Chemistry and in Silico Studies of Isoscoulerine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods can predict a wide range of properties, including molecular geometry, reaction energies, and spectroscopic data.

Electronic Structure Analysis of Isoscoulerine

A thorough electronic structure analysis of this compound has not been specifically reported. However, such an investigation would typically involve methods like Density Functional Theory (DFT) to understand the distribution of electrons within the molecule. This analysis is crucial for predicting the molecule's reactivity, stability, and spectroscopic characteristics.

Key aspects of an electronic structure analysis for this compound would include:

Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy gap between these orbitals (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. This information helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating regions of positive and negative charge. This is particularly useful for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical in biological systems.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

ParameterValueSignificance
Energy of HOMO-5.8 eVIndicates the energy of the outermost electrons and the molecule's electron-donating ability.
Energy of LUMO-1.2 eVRepresents the energy of the lowest energy state for an accepted electron, indicating electron-accepting ability.
HOMO-LUMO Gap4.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule, influencing its solubility and interaction with polar molecules.

Theoretical Elucidation of Biosynthetic Reaction Mechanisms

The biosynthesis of tetrahydroprotoberberine alkaloids involves a series of complex enzymatic reactions. While the specific biosynthetic pathway of this compound has not been the subject of detailed theoretical elucidation, quantum chemical calculations can be instrumental in understanding the mechanisms of key enzymatic steps. For instance, the formation of the protoberberine skeleton is believed to arise from the precursor (S)-reticuline through an intramolecular cyclization.

Computational studies on the biosynthesis of related alkaloids have focused on:

Transition State Analysis: By calculating the energies of reactants, intermediates, products, and transition states, the feasibility of a proposed reaction mechanism can be assessed. This helps in identifying the most likely reaction pathway.

Enzyme Active Site Modeling: Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be used to model the enzyme's active site. This allows for the study of how specific amino acid residues contribute to catalysis by stabilizing transition states or participating directly in the reaction. For example, in the biosynthesis of protoberberines, enzymes like the berberine (B55584) bridge enzyme (BBE) play a crucial role, and QM/MM calculations could elucidate the precise mechanism of action.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics of molecules and their interactions with other molecules, such as proteins or solvents.

Conformational Analysis of this compound and its Analogs

A conformational analysis using MD simulations would involve:

Exploring Conformational Space: The simulation would track the atomic positions of this compound over time, revealing the different accessible conformations and the transitions between them.

Identifying Stable Conformations: By analyzing the potential energy of the molecule throughout the simulation, the most stable, low-energy conformations can be identified. These are the conformations most likely to be biologically active.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis: These analyses quantify the deviation of the molecule's structure from a reference conformation and the fluctuation of individual atoms, respectively. This data provides insights into the rigidity and flexibility of different parts of the molecule.

Investigation of Protein-Ligand Interactions (e.g., Enzyme-Substrate Interactions)

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. MD simulations are a powerful tool for studying these protein-ligand interactions in detail. While there are no specific published MD studies of this compound interacting with a protein, research on other tetrahydroprotoberberine alkaloids, such as berberine and tetrahydropalmatine, has demonstrated the utility of this approach in fields like antiviral research. mdpi.com

An MD simulation of an this compound-protein complex would aim to:

Predict Binding Modes: The simulation can refine the binding pose of this compound within the active site of a target protein, providing a dynamic view of the interaction.

Analyze Intermolecular Interactions: The simulation allows for the detailed analysis of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the protein's amino acid residues.

Calculate Binding Free Energy: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the protein-ligand complex, providing a quantitative measure of binding affinity.

Table 2: Illustrative Analysis of Protein-Ligand Interactions from a Hypothetical MD Simulation of an this compound-Protein Complex

Interaction TypeKey Amino Acid ResiduesAverage Duration (%)Significance
Hydrogen BondTyr150, Asp12075Strong, directional interactions that are crucial for binding specificity.
Hydrophobic InteractionLeu80, Phe200, Val10590Non-polar interactions that contribute significantly to the stability of the complex.
Electrostatic InteractionArg12560Long-range interactions between charged groups that guide the ligand into the binding site.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for identifying and quantifying isoscoulerine in plant extracts?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) for precise identification and quantification. Validate methods using parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery rates. Compare retention times and spectral data against authenticated standards. For complex matrices, employ solid-phase extraction (SPE) to reduce interference .
  • Data Considerations : Include calibration curves with R² values ≥0.99 and report inter-day/intra-day precision (RSD <5%). Tabulate results using standardized formats (e.g., peak area ratios, retention times) .

Q. How can researchers design experiments to isolate this compound from natural sources?

  • Methodological Answer : Optimize extraction solvents (e.g., ethanol, methanol, or acidified water) based on polarity. Use column chromatography (silica gel, Sephadex LH-20) for preliminary separation, followed by preparative HPLC for purification. Monitor purity via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Document solvent ratios, temperature, and centrifugation speeds for reproducibility .
  • Contradiction Management : Address variability in plant alkaloid content by standardizing collection protocols (e.g., seasonal timing, plant part used) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Employ cell-based assays (e.g., MTT assay for cytotoxicity, enzyme inhibition assays for target-specific activity). Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculations). Ensure replicates (n ≥3) and statistical analysis (e.g., ANOVA with post-hoc tests) to confirm significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to synthesize evidence . Compare experimental conditions (e.g., cell lines, concentrations) and apply meta-analysis if homogeneity exists. For conflicting in vivo results, evaluate species-specific pharmacokinetics or bioavailability differences using LC-MS/MS .
  • Hypothesis Testing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments addressing gaps .

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply computational chemistry (e.g., molecular docking, DFT calculations) to predict bioactive modifications. Synthesize analogs via regioselective alkylation or ring functionalization, and characterize using X-ray crystallography. Validate SAR hypotheses using dose-dependent assays and comparative molecular field analysis (CoMFA) .
  • Data Interpretation : Tabulate analog bioactivity (e.g., EC₅₀, Ki values) and correlate with structural descriptors (e.g., logP, steric bulk) .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Use rodent models to assess absorption, distribution, metabolism, and excretion (ADME). Employ LC-MS/MS for plasma concentration profiling. For toxicity, follow OECD guidelines (e.g., acute/chronic dosing, histopathology). Include control groups and blinded analysis to minimize bias .
  • Ethical Compliance : Obtain institutional review board (IRB) approval and adhere to ARRIVE guidelines for reporting animal studies .

Methodological Frameworks

  • Systematic Reviews : Use Cochrane Handbook protocols for meta-analyses of pharmacological data .
  • Question Formulation : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical studies or PEO (Population, Exposure, Outcome) for observational research .
  • Data Validation : Cross-verify NMR/MS data with public databases (e.g., PubChem, ChEBI) and report spectral artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.